![molecular formula C21H15IN2OS B5102655 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been used in scientific research to investigate various cellular pathways. This compound has shown potential in the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide has been used in scientific research to investigate various cellular pathways. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This compound has also been investigated for its potential in the treatment of cancer, as EGFR is often overexpressed in cancer cells.
Mécanisme D'action
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the kinase from phosphorylating downstream targets. This inhibition of EGFR signaling can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. It has also been investigated for its potential in the treatment of inflammatory diseases, as EGFR signaling is involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to investigate the role of EGFR signaling in various cellular pathways. However, one limitation of this compound is its potential for off-target effects, as it may inhibit other kinases that are structurally similar to EGFR.
Orientations Futures
There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide in scientific research. One area of interest is the investigation of its potential in combination therapy with other anticancer agents. Another potential future direction is the development of more potent and selective EGFR inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide. Additionally, further studies are needed to investigate the potential of this compound in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methylphenol and 2-mercaptobenzothiazole to yield the final product.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-11-15(21-24-18-7-2-3-8-19(18)26-21)9-10-17(13)23-20(25)14-5-4-6-16(22)12-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSJZRAEQQDLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.